![molecular formula C21H30N2O8S B11828400 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate](/img/structure/B11828400.png)

4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

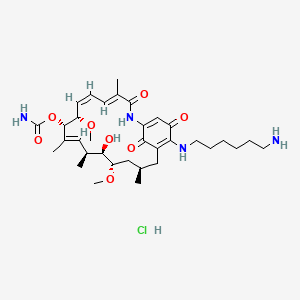

Docarpamine is a dopamine prodrug developed in Japan for the treatment of chronic heart failure. It is marketed under the tradename Tanadopa. Unlike dopamine, docarpamine does not cross the blood-brain barrier and shows no effect on central nervous system activity. It is believed to exert its action by activating dopamine receptor D1 .

Méthodes De Préparation

Docarpamine is synthesized to protect the catechol and amino moieties of dopamine with ethoxycarbonyl and acetylmethionyl groups, respectively. The chemical name of docarpamine is N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine. The synthetic route involves the conversion of dopamine to docarpamine through a series of esterification and amidation reactions . The industrial production methods involve the use of specific reagents and conditions to ensure the stability and purity of the final product .

Analyse Des Réactions Chimiques

Docarpamine undergoes hydrolysis reactions to convert into its active form, dopamine. The first step is the hydrolysis of the catechol ester, resulting in the formation of dide-ethoxycarbonyldocarpamine. The second step is the hydrolysis of the amido linkage . Common reagents used in these reactions include water and enzymes that facilitate the hydrolysis process. The major product formed from these reactions is free dopamine .

Applications De Recherche Scientifique

Docarpamine has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to improve renal and cardiac function by oral administration. Clinical trials have shown that docarpamine can be used as a practical alternative to dopamine infusion for patients with acute heart failure, shock, and acute renal failure . Additionally, docarpamine has been studied for its renal vasodilatory and natriuretic effects, as well as its positive inotropic effect on cardiac function .

Mécanisme D'action

Docarpamine is administered orally and undergoes enzymatic hydrolysis in the gastrointestinal tract to convert into its active form, dopamine. Dopamine then binds to and activates dopamine receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. Activation of D1-like receptors leads to vasodilation and increased renal perfusion, while activation of D2-like receptors modulates neurotransmitter release and influences cardiovascular function . The clinical use of docarpamine leverages these pharmacological properties to manage acute decompensated heart failure and improve renal perfusion .

Comparaison Avec Des Composés Similaires

Docarpamine is unique compared to other dopamine prodrugs due to its ability to be administered orally and its specific activation of dopamine receptor D1. Similar compounds include levodopa, which is used to treat Parkinson’s disease, and other dopamine agonists such as pramipexole and ropinirole . Unlike these compounds, docarpamine does not cross the blood-brain barrier and is specifically designed to improve peripheral dopamine activity .

Propriétés

IUPAC Name |

[4-[2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVMAMIPILWYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860974 |

Source

|

| Record name | 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)

![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)

![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)

![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)

![(9R,9aR)-7-methoxy-9a-(2-methylprop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11828387.png)